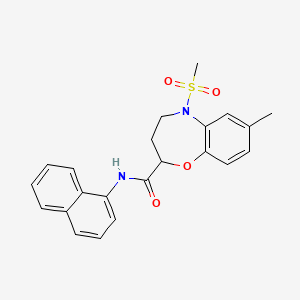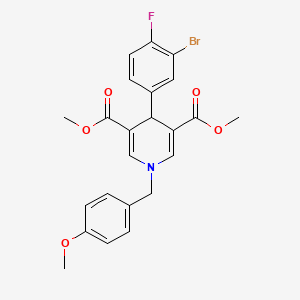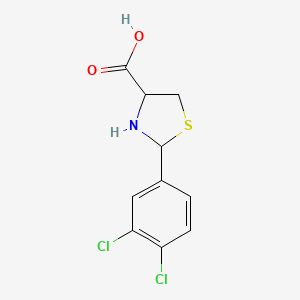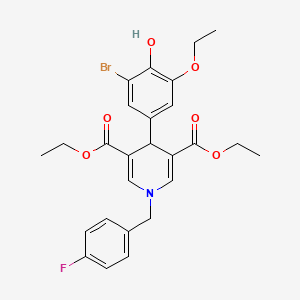![molecular formula C25H26N4 B11222111 4-(azepan-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11222111.png)
4-(azepan-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolopyrimidine core, which is a fused bicyclic system, and is substituted with phenyl and methylphenyl groups. The azepane ring, a seven-membered nitrogen-containing ring, adds to its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Formation of the Azepane Ring: The final step involves the formation of the azepane ring, which can be achieved through cyclization reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, such as controlled temperature and pressure, and the use of industrial-grade reagents and catalysts .
化学反応の分析
Types of Reactions
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the azepane ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, water radical cations.
Reducing Agents: Sodium borohydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
科学的研究の応用
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other similar compounds, such as:
Pyrazoles: These compounds share a similar heterocyclic structure and are used in the synthesis of pharmaceuticals.
Benzimidazoles: These compounds have a similar nitrogen-containing ring system and are known for their biological activities.
Phenoxymethylpenicillin: This compound has a similar mechanism of action involving interaction with enzymes.
The uniqueness of 1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE lies in its specific substitution pattern and the presence of the azepane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H26N4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
4-(azepan-1-yl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H26N4/c1-19-10-9-13-21(16-19)29-17-22(20-11-5-4-6-12-20)23-24(26-18-27-25(23)29)28-14-7-2-3-8-15-28/h4-6,9-13,16-18H,2-3,7-8,14-15H2,1H3 |
InChIキー |
YLVPACVONPPKCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCCCCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B11222033.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11222039.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11222040.png)




![3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11222064.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B11222075.png)


![N-(butan-2-yl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11222088.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11222099.png)
